Cas no 86093-77-8 (Thiophene,3-(trifluoromethyl)-)

Thiophene,3-(trifluoromethyl)- structure
86093-77-8 structure
Product Name:Thiophene,3-(trifluoromethyl)-
N.o CAS:86093-77-8
MF:C5H3F3S
MW:152.137530565262
MDL:MFCD07368926
CID:720242
PubChem ID:2769441
Update Time:2024-12-09

Thiophene,3-(trifluoromethyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Thiophene,3-(trifluoromethyl)-
    • 3-(trifluoromethyl)thiophene
    • 3-Trifluormethylthiophen
    • 3-trifluoromethyl-thiophene
    • Thiophene,3-(trifluoromethyl)
    • 3-(Trifluoromethyl)thiophene (ACI)
    • 3-Trifluoromethylthiophene
    • SY058665
    • MFCD07368926
    • SCHEMBL827480
    • 86093-77-8
    • FS-6489
    • CS-0155513
    • MOTYFRCKQNDBPH-UHFFFAOYSA-N
    • ZB1189
    • DTXSID50377739
    • E77177
    • AKOS006285322
    • BXTRWUUQTYUTSS-UHFFFAOYSA-N
    • MDL: MFCD07368926
    • Inchi: 1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H
    • Chave InChI: CORHGUPIEQAJDV-UHFFFAOYSA-N
    • SMILES: FC(C1C=CSC=1)(F)F

Propriedades Computadas

  • Massa Exacta: 151.99100
  • Massa monoisotópica: 151.991
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 98.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 28.2A^2
  • XLogP3: 2.5

Propriedades Experimentais

  • Densidade: 1.4
  • Ponto de ebulição: 100°C/760mm
  • Ponto de Flash: 19.1°C
  • Índice de Refracção: 1.439
  • PSA: 28.24000
  • LogP: 2.76690

Thiophene,3-(trifluoromethyl)- Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thiophene,3-(trifluoromethyl)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 2

Condições de reacção
1.1 Catalysts: Cupric chloride Solvents: Dimethylformamide ;  rt → 110 °C; 2 h, 110 °C
Referência
Copper(II)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent
Zhao, Shiyu; et al, Organic Chemistry Frontiers, 2018, 5(7), 1143-1147

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen ;  2 h, rt
2.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
3.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 0 °C → rt; overnight, rt; 2 h, 0 °C
2.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
3.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Referência
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Método de produção 5

Condições de reacção
1.1 Reagents: Silver fluoride ,  Potassium fluoride Catalysts: 4,4′-Difluoro-1,1′-biphenyl Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Oxygen ;  4 - 8 h, rt
2.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
3.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium fluoride ;  30 min, rt
2.1 Reagents: Oxygen ;  2 h, rt
3.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
4.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 7

Condições de reacção
1.1 Reagents: Silver triflate ,  Potassium fluoride Solvents: 1,2-Dichloroethane ;  24 h, 85 °C; 85 °C → rt
Referência
Silver-mediated trifluoromethylation of arenes using TMSCF3
Ye, Yingda; et al, Organic Letters, 2011, 13(20), 5464-5467

Método de produção 8

Condições de reacção
1.1 25 °C
Referência
The gas-phase reaction of the CF3 radical with thiophene
Herrera, Olga S.; et al, Canadian Journal of Chemistry, 2003, 81(12), 1477-1481

Método de produção 9

Condições de reacção
1.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Referência
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Método de produção 10

Condições de reacção
1.1 Reagents: Silver fluoride Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  2 h, 100 °C; cooled
Referência
New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes
Zhang, Xiaomin; et al, Organic Letters, 2015, 17(9), 2086-2089

Método de produção 11

Condições de reacção
1.1 Reagents: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-trisilanol ,  Tripotassium phosphate ,  Cuprate(2-), tetrabromo-, dilithium Catalysts: Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: Acetone ;  cooled
1.2 Reagents: Oxygen
Referência
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes
Le, Chip ; et al, Science (Washington, 2018, 360(6392), 1010-1014

Método de produção 12

Condições de reacção
1.1 Catalysts: Bronze Solvents: Dimethylformamide
Referência
Copper-mediated perfluoroalkylation of halogenothiophenes
Leroy, J.; et al, Journal of Fluorine Chemistry, 1985, 27(3), 291-8

Método de produção 13

Condições de reacção
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.1 Reagents: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-trisilanol ,  Tripotassium phosphate ,  Cuprate(2-), tetrabromo-, dilithium Catalysts: Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: Acetone ;  cooled
2.2 Reagents: Oxygen
Referência
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes
Le, Chip ; et al, Science (Washington, 2018, 360(6392), 1010-1014

Método de produção 14

Condições de reacção
1.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
2.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Referência
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Método de produção 15

Condições de reacção
1.1 5 h, 60 °C
2.1 Reagents: Silver fluoride Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  2 h, 100 °C; cooled
Referência
New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes
Zhang, Xiaomin; et al, Organic Letters, 2015, 17(9), 2086-2089

Método de produção 16

Condições de reacção
1.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
2.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 17

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 18

Condições de reacção
1.1 Reagents: Silver fluoride Catalysts: 4,4′-Difluoro-1,1′-biphenyl ;  30 min, rt
2.1 Reagents: Potassium fluoride ;  30 min, rt
3.1 Reagents: Oxygen ;  2 h, rt
4.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
5.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Referência
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Método de produção 19

Condições de reacção
1.1 Reagents: Silver triflate ,  Potassium fluoride Solvents: 1,2-Dichloroethane ;  24 h, 85 °C
Referência
Silver(I) trifluoromethanesulfonate
Black, T. Howard; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-13

Método de produção 20

Condições de reacção
Referência
Trifluoromethylation of furan, thiophene, pyrrole, and p-benzoquinone with CF3I, Te(CF3)2, Sb(CF3)3, Hg(CF3)2, and Cd(CF3)2·D
Naumann, Dieter; et al, Journal of Fluorine Chemistry, 1990, 46(2), 265-81

Thiophene,3-(trifluoromethyl)- Raw materials

Thiophene,3-(trifluoromethyl)- Preparation Products

Thiophene,3-(trifluoromethyl)- Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86093-77-8)Thiophene,3-(trifluoromethyl)-
Número da Ordem:A841556
Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:53
Preço ($):179.0/475.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86093-77-8)Thiophene,3-(trifluoromethyl)-
A841556
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):179.0/475.0
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